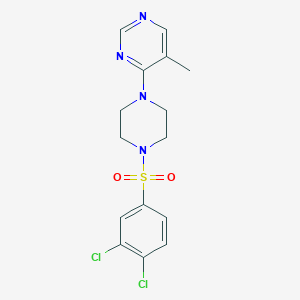

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, a piperazine ring, and a methylpyrimidine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3,4-Dichlorophenylsulfonyl Chloride: This intermediate is synthesized by reacting 3,4-dichlorobenzenesulfonyl chloride with a suitable base.

Formation of Piperazine Derivative: The 3,4-dichlorophenylsulfonyl chloride is then reacted with piperazine to form the sulfonyl piperazine intermediate.

Coupling with Methylpyrimidine: The final step involves coupling the sulfonyl piperazine intermediate with 5-methylpyrimidine under appropriate reaction conditions, such as the presence of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Analyse Des Réactions Chimiques

Nucleophilic Substitution

The piperazine ring and sulfonyl group are key sites for nucleophilic substitution. For example:

-

Amine displacement : Piperazine’s tertiary nitrogen may react with nucleophiles (e.g., hydroxylamine) under basic conditions, forming new derivatives .

-

Sulfonyl group reactivity : The 3,4-dichlorophenylsulfonyl moiety can undergo nucleophilic aromatic substitution, particularly at activated positions (e.g., meta to electron-withdrawing groups).

Oxidation/Reduction

-

Oxidation : The compound may undergo oxidation at sulfur centers (e.g., sulfonyl to sulfonic acid) using agents like KMnO₄ under acidic conditions.

-

Reduction : Reduction of sulfonamide groups (e.g., to sulfides) is possible with agents like LiAlH₄, though steric hindrance in the piperazine ring may limit reactivity.

Cyclization Reactions

The piperazine ring can participate in cyclization reactions, such as forming macrocycles or fused heterocycles, depending on reaction partners (e.g., diamines or carbonyl compounds) .

Reaction Conditions and Key Reagents

Structural Stability and Side Reactions

-

Steric effects : The bulky 3,4-dichlorophenyl group may hinder nucleophilic attacks at the sulfonyl group, favoring alternative reaction pathways.

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide linkage may hydrolyze, releasing the phenylsulfonyl group.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have indicated that this compound exhibits significant anticancer properties:

- Mechanism of Action : The compound appears to inhibit tumor cell proliferation by modulating various signaling pathways involved in cell growth and survival. This is particularly evident in studies involving human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These IC50 values suggest a promising lead for the development of new anticancer agents targeting these specific cancer types .

Antibacterial Properties

The sulfonamide moiety is well-known for its antibacterial activity. Research has shown that derivatives of this compound can effectively inhibit bacterial growth:

- Bacterial Strains Tested : Common strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa have been used in studies to evaluate the antibacterial efficacy of this compound.

- Mechanism : The antibacterial action is primarily attributed to the inhibition of folate synthesis, a critical pathway for bacterial growth .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects:

- Inhibition of Cytokines : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the efficacy of this compound against multiple cancer cell lines. The results indicated not only cytotoxic effects but also the induction of apoptosis in treated cells, highlighting its potential as an anticancer therapeutic .

Case Study 2: Antibacterial Activity

Another research project focused on synthesizing various derivatives of the compound to assess their antibacterial properties. The study concluded that modifications to the piperazine ring significantly enhanced antibacterial activity against resistant strains .

Mécanisme D'action

The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines: These compounds are known for their antidepressant activity as triple reuptake inhibitors.

4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives: These compounds exhibit antiviral activity and are structurally similar due to the presence of piperazine and pyrimidine rings.

Uniqueness

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and sulfonyl groups contribute to its potential as a versatile intermediate in organic synthesis and its therapeutic potential in medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H23Cl2N5O2S

- Molecular Weight : 500.46 g/mol

- CAS Number : 1017606-66-4

The compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in various biochemical pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.

- Receptor Interaction : The compound may interact with specific receptors in the body, modulating various physiological responses.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups, such as this compound, exhibit significant antimicrobial properties. These compounds disrupt essential cellular processes in microorganisms, including:

- Inhibition of bacterial DNA replication

- Disruption of cell wall synthesis

A study demonstrated that derivatives of sulfonamides were effective against various bacterial strains, showing promise as new antimicrobial agents .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP can enhance the effectiveness of chemotherapy agents by preventing cancer cells from repairing their DNA .

Case Study Example :

In a study evaluating the efficacy of related compounds against breast cancer cells, a derivative showed an IC50 value comparable to established PARP inhibitors like Olaparib . This suggests that this compound could serve as a lead compound for further development.

Pharmacological Profile

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; disrupts essential cellular processes. |

| Anticancer | Inhibits PARP enzyme activity; enhances effects of chemotherapy. |

| Enzyme Inhibition | Potential to inhibit enzymes related to metabolic pathways and disease processes. |

Safety and Toxicology

While the biological activity is promising, safety profiles must be established through rigorous testing. Compounds containing chlorophenyl and sulfonamide moieties have been associated with specific toxicological risks, including skin irritation and potential organ toxicity .

Propriétés

IUPAC Name |

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N4O2S/c1-11-9-18-10-19-15(11)20-4-6-21(7-5-20)24(22,23)12-2-3-13(16)14(17)8-12/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVNJUZEZLMUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.